molecular formula C16H28O5 B3026039 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one CAS No. 2095114-72-8

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one

Cat. No.: B3026039
CAS No.: 2095114-72-8
M. Wt: 300.39 g/mol
InChI Key: OXTXYWGSTRVDDS-JQVBQBHMSA-N
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Description

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one: is a complex organic compound with the molecular formula C16H28O5 and a molecular weight of 300.39 g/mol. . Macrolides are a class of natural products characterized by large macrocyclic lactone rings, often exhibiting significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are often proprietary and may involve complex organic reactions such as aldol condensations, esterifications, and selective reductions.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific fungal strains known to produce macrolides. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the lactone ring, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one is used as a model compound in the study of macrolide synthesis and reactivity. Its complex structure makes it an interesting subject for synthetic organic chemists.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Macrolides are known for their ability to inhibit bacterial protein synthesis, making them valuable in the development of new antibiotics.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs aimed at developing new antibiotics or antifungal agents.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition occurs through binding to the 50S subunit of the ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and specific ribosomal proteins involved in the translation process.

Comparison with Similar Compounds

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.

    Azithromycin: A macrolide with a broader spectrum of activity and improved pharmacokinetic properties.

    Clarithromycin: A macrolide with enhanced acid stability and better oral bioavailability.

Uniqueness: 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one is unique due to its specific hydroxylation pattern and the presence of a methyl group at the 16R position. These structural features contribute to its distinct biological activity and make it a valuable compound for research and development.

Properties

IUPAC Name

(3Z,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10-/t12-,13+,14+,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTXYWGSTRVDDS-JQVBQBHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one
Reactant of Route 2
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one
Reactant of Route 3
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one
Reactant of Route 4
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one
Reactant of Route 5
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one
Reactant of Route 6
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one

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